molecular formula C9H17NO B3022003 1-Azaspiro[4.5]decan-8-ol CAS No. 1392803-08-5

1-Azaspiro[4.5]decan-8-ol

Cat. No.: B3022003
CAS No.: 1392803-08-5
M. Wt: 155.24 g/mol
InChI Key: AVDBIOQGZJNXOS-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decan-8-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decan-8-ol can be synthesized through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the presence of a base and is carried out under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and biocatalytic processes to enhance yield and purity . The use of such advanced techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Formation of spirocyclic ketones.

    Reduction: Formation of spirocyclic amines.

    Substitution: Formation of spirocyclic halides.

Scientific Research Applications

1-Azaspiro[4.5]decan-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

1-Azaspiro[4.5]decan-8-ol can be compared with other similar spirocyclic compounds, such as:

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol
  • 1,4-Dioxa-8-azaspiro[4.5]decan-8-ium
  • 2-Azaspiro[4.5]decan-3-one

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-azaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBIOQGZJNXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596971
Record name 1-Azaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918666-98-5
Record name 1-Azaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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